N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide
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Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes an oxalamide backbone and a dioxidoisothiazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dioxidoisothiazolidinyl group: This can be achieved through the oxidation of an isothiazolidine precursor using oxidizing agents such as hydrogen peroxide or peracids.
Coupling reactions: The methoxyphenyl and methoxyphenethyl groups are introduced through coupling reactions, often using reagents like palladium catalysts in cross-coupling reactions.
Oxalamide formation: The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of oxalyl chloride with the appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The dioxidoisothiazolidinyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group can interact with biological molecules through hydrogen bonding and other non-covalent interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide
Uniqueness
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-18-7-4-3-6-15(18)10-11-22-20(25)21(26)23-17-14-16(8-9-19(17)30-2)24-12-5-13-31(24,27)28/h3-4,6-9,14H,5,10-13H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPNNHFCFWNPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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